molecular formula C22H40N2O5Si2 B13122517 5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one

5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one

Cat. No.: B13122517
M. Wt: 468.7 g/mol
InChI Key: VPOXRIHCWMDTMR-PWRODBHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core and a furotrioxadisilocin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furotrioxadisilocin ring system and the subsequent attachment of the pyrimidinone moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents, including tetrahydrofuran and dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one:

    Other Pyrimidinone Derivatives: Similar in having a pyrimidinone core but differ in the attached functional groups and overall structure.

    Furotrioxadisilocin Compounds: Share the furotrioxadisilocin moiety but vary in the attached substituents.

Uniqueness

The uniqueness of this compound lies in its combination of the furotrioxadisilocin and pyrimidinone structures, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H40N2O5Si2

Molecular Weight

468.7 g/mol

IUPAC Name

1-[(6aR,8R,9aS)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C22H40N2O5Si2/c1-14(2)30(15(3)4)26-13-20-19(28-31(29-30,16(5)6)17(7)8)10-21(27-20)24-12-18(9)11-23-22(24)25/h11-12,14-17,19-21H,10,13H2,1-9H3/t19-,20+,21+/m0/s1

InChI Key

VPOXRIHCWMDTMR-PWRODBHTSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1)[C@H]2C[C@H]3[C@H](O2)CO[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C

Canonical SMILES

CC1=CN(C(=O)N=C1)C2CC3C(O2)CO[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.